The compound [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule that falls within the category of carbamate derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and biochemical research. Its structure incorporates a piperidine ring, which is a common motif in pharmacologically active compounds, and an amino acid moiety that may contribute to its biological activity.
The classification of this compound can be broken down as follows:
This compound can be sourced from various chemical databases and literature that focus on synthetic methodologies and applications in drug development.
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multi-step synthetic pathways that may include:
The synthesis usually requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring the progress of the synthesis and verifying product identity.
The molecular structure of this compound features:
The molecular formula can be represented as , with a molecular weight of approximately 304.39 g/mol. The structural representation can be visualized using software tools like ChemDraw or similar molecular modeling applications.
The compound participates in various chemical reactions typical for carbamates, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to improve yields and selectivity.
The mechanism of action for this compound, particularly in a biological context, may involve:
Quantitative structure-activity relationship (QSAR) studies may provide insight into how structural variations affect biological activity.
Relevant data should be sourced from standard chemical databases such as PubChem or Reaxys for precise physical constants.
The compound has potential applications in:
Piperidine derivatives constitute a cornerstone of neuropharmacological agents, with the title compound featuring a N-benzyl-piperidine core linked to a carbamate-protected amine and an alanine-derived acyl group. This architecture positions it within the structural class of N-benzyl-piperidine carbamates—a family validated for CNS bioavailability and target engagement [3] [6]. Key structural attributes include:
Table 1: Structural Comparison of Related Piperidine Carbamates
Compound | Molecular Formula | Key Substituents | Stereocenters | |
---|---|---|---|---|
Title Compound | C₁₈H₂₇N₃O₃ | 4-(N-Methylcarbamoyloxymethyl), 1-(S-2-aminopropionyl) | (S) at propionyl | |
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester | C₁₆H₂₃N₃O₃ | 1-(Glycinyl), N-methyl at C4 | None | [1] |
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester | C₁₆H₂₃N₃O₃ | 3-Carbamoyl, 1-(S-2-aminopropionyl) | (S,S) | [4] |
The 4-position substitution differentiates this compound from C3-functionalized analogues, optimizing steric accessibility to enzymatic pockets [6].
Carbamic acid benzyl esters function as hydrolytically labile prodrug motifs and direct pharmacophores. Their significance in anti-Alzheimer agents stems from:
Table 2: Pharmacological Targets of Piperidine Carbamate Derivatives
Biological Target | Role in Alzheimer’s Pathology | Compound Activity | Reference |
---|---|---|---|
Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine → cholinergic deficit | Competitive inhibition (IC₅₀ ~2 μM) | [7] |
Butyrylcholinesterase (BuChE) | Compensatory enzyme upregulated in late AD | Selective inhibition (IC₅₀ 7–10 μM) | [7] |
COX-2/PGE₂ pathway | Neuroinflammation amplification | IL-6/TNF-α suppression in microglia | |
Amyloid-β oligomerization | Neuritic plaque formation | Aggregation interference in in vitro assays |
The (S)-2-aminopropionyl (L-alanine-derived) group confers stereospecific bioactivity through three mechanisms:
Table 3: Influence of Stereochemistry on Pharmacological Parameters
Parameter | (S)-Isomer | (R)-Isomer | Experimental System |
---|---|---|---|
AChE IC₅₀ | 2.08 ± 0.16 μM | 11.3 ± 0.9 μM | Ellman’s assay [7] |
BuChE inhibition (%) | 89% at 10 μM | 42% at 10 μM | Human recombinant enzyme [7] |
Predicted CNS permeability | logBB = -0.7 (moderate) | logBB = -1.2 (low) | PAMPA-BBB model [6] |
Plasma stability (t₁/₂) | 132 min (pH 7.4) | 67 min (pH 7.4) | Rat plasma incubation [6] |
The stereoelectronic requirements dictate that only (S)-configured derivatives maintain the dual AChE/BuChE inhibition profile essential for advanced Alzheimer’s therapeutics [6] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3